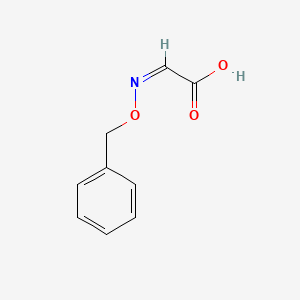

2-((Benzyloxy)imino)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(2Z)-2-phenylmethoxyiminoacetic acid |

InChI |

InChI=1S/C9H9NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12)/b10-6- |

InChI Key |

RLNKZSXNEFJASD-POHAHGRESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CO/N=C\C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CON=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyloxy Imino Acetic Acid and Its Analogues

Direct Synthetic Routes to 2-((Benzyloxy)imino)acetic Acid

Direct synthetic approaches to this compound aim to construct the target molecule in a minimal number of steps, often by forming the O-alkenyl oxime ether and the carboxylic acid in a concerted or sequential one-pot process. One such strategy involves the alkylation of an existing oxime. For instance, the O-alkylation of a pre-formed glyoxime (B48743) derivative with a benzyl (B1604629) halide in the presence of a base represents a plausible direct route. The basic conditions facilitate the deprotonation of the oxime hydroxyl group, creating a nucleophilic oxygen that readily attacks the electrophilic benzyl halide.

Another direct approach could involve the reaction of 2-haloacetic acid with O-benzylhydroxylamine. In this scenario, the amino group of O-benzylhydroxylamine would displace the halide from the α-carbon of the acetic acid derivative. Subsequent elimination would then form the desired imine bond.

Strategies Involving Condensation Reactions for Imine Formation

Condensation reactions are a cornerstone in the synthesis of imines and their derivatives, including this compound. These reactions typically involve the coupling of a carbonyl-containing compound with an amine or hydroxylamine (B1172632) derivative, often with the elimination of a small molecule like water.

Approaches from Alpha-Keto Acids and O-Benzyl Hydroxylamines

A prominent and widely utilized method for the synthesis of this compound and its analogues is the condensation of an α-keto acid with O-benzylhydroxylamine. researchgate.net Glyoxylic acid, being the simplest α-keto acid, serves as a common starting material for the parent compound. The reaction proceeds through the nucleophilic attack of the nitrogen atom of O-benzylhydroxylamine on the ketone carbonyl carbon of the α-keto acid. This is followed by dehydration to form the stable oxime ether linkage. Studies have investigated the condensation of various substituted N-benzylhydroxylamines with glyoxylic acid to produce a range of imine derivatives. researchgate.net The reaction conditions, including the choice of solvent, can influence the outcome and yield of the condensation. researchgate.net

| Starting α-Keto Acid | O-Substituted Hydroxylamine | Product | Reference |

| Glyoxylic Acid | O-Benzylhydroxylamine | This compound | researchgate.net |

| Pyruvic Acid | O-Benzylhydroxylamine | 2-((Benzyloxy)imino)propanoic acid | |

| Phenylglyoxylic Acid | O-Benzylhydroxylamine | 2-((Benzyloxy)imino)-2-phenylacetic acid |

Base-Catalyzed Condensations in Imine Synthesis

The formation of the imine bond in the synthesis of this compound can be facilitated by the use of base catalysis. The base assists in the deprotonation of the hydroxylamine, increasing its nucleophilicity towards the carbonyl group of the α-keto acid. While specific examples for the base-catalyzed synthesis of the title compound are not extensively detailed in readily available literature, general principles of base-catalyzed imine formation are well-established. Common bases used in such condensations include alkali metal hydroxides, carbonates, and organic amines. The choice of base and reaction conditions is crucial to avoid side reactions, such as the self-condensation of the α-keto acid or decomposition of the starting materials. Iron- and base-catalyzed C(α)-alkylation of oxindoles with secondary alcohols has been reported, demonstrating the utility of base in related transformations. rsc.org

Functional Group Interconversions on Benzyloxy-Containing Scaffolds

An alternative synthetic strategy involves the formation of the benzyloxy-containing backbone first, followed by functional group interconversions to introduce the carboxylic acid moiety.

Oxidation Reactions of Beta-(Alkoxy)imino Carbonyl Compounds

This approach starts with a precursor molecule that already contains the benzyloxyimino group but has a different oxidation state at the carbon destined to become the carboxylic acid. For example, the oxidation of 2-((benzyloxy)imino)acetaldehyde or 2-((benzyloxy)imino)ethanol would yield the desired carboxylic acid. Various oxidizing agents can be employed for this transformation, and the choice depends on the sensitivity of the benzyloxyimino group to the oxidation conditions. Mild oxidizing agents are generally preferred to prevent cleavage of the N-O bond or other unwanted side reactions. The oxidation of alcohols to carboxylic acids is a fundamental transformation in organic synthesis, with numerous methods available. bldpharm.com

| Precursor | Oxidizing Agent | Product |

| 2-((Benzyloxy)imino)acetaldehyde | Potassium permanganate, Jones reagent | This compound |

| 2-((Benzyloxy)imino)ethanol | PCC, TEMPO/NaOCl | This compound |

Derivatization of Carboxylic Acid Precursors

Another functional group interconversion strategy begins with a molecule containing a carboxylic acid or a group that can be readily converted to it, and the benzyloxyimino functionality is introduced subsequently. One such method is the hydrolysis of a corresponding ester, such as ethyl 2-((benzyloxy)imino)acetate. Ester hydrolysis can be carried out under either acidic or basic conditions. ucoz.comlibretexts.org Basic hydrolysis, or saponification, is often preferred as it is typically irreversible and drives the reaction to completion. ucoz.com

Another precursor that can be converted to the carboxylic acid is a nitrile. The hydrolysis of 2-((benzyloxy)imino)acetonitrile, which can be prepared from the corresponding aldehyde, would provide the target carboxylic acid. This hydrolysis is usually performed under strong acidic or basic conditions.

| Precursor | Reaction | Product | Reference |

| Ethyl 2-((benzyloxy)imino)acetate | Acid or Base Hydrolysis | This compound | ucoz.comlibretexts.org |

| 2-((Benzyloxy)imino)acetonitrile | Acid or Base Hydrolysis | This compound |

Stereoselective Synthesis of this compound Isomers (E/Z)

The controlled synthesis of the individual (E) and (Z) isomers of this compound requires distinct strategies. The (E)-isomer is often the major product under standard oximation conditions due to its greater thermodynamic stability. In contrast, achieving high yields of the (Z)-isomer typically necessitates more specialized techniques or post-synthesis isomerization.

Synthesis of the (E)-Isomer

The synthesis of (E)-2-((benzyloxy)imino)acetic acid is commonly achieved through the direct condensation of an appropriate α-keto acid ester, such as ethyl 2-oxoacetate, with O-benzylhydroxylamine hydrochloride. The reaction is often carried out in a suitable solvent system, and the resulting imine is subsequently hydrolyzed to the carboxylic acid. The (E)-configuration is generally the predominant isomer formed under these conditions.

For instance, the reaction of ethyl 2-oxoacetate with O-benzylhydroxylamine hydrochloride in a solvent mixture followed by acidic or basic workup can provide the (E)-isomer. The stereochemical outcome is driven by the minimization of steric hindrance between the benzyloxy group and the carboxylic acid moiety.

Synthesis and Isolation of the (Z)-Isomer

The synthesis of the (Z)-isomer in a stereoselective manner is more challenging. One approach involves the careful selection of reaction conditions that kinetically favor the formation of the (Z)-isomer. This can sometimes be achieved by using specific solvents or by running the reaction at low temperatures.

Another strategy is the isomerization of the more stable (E)-isomer to the (Z)-isomer. This can be accomplished through photochemical methods, where irradiation with light of a specific wavelength can induce the E-to-Z isomerization. The photostationary state will be a mixture of both isomers, from which the (Z)-isomer can be isolated using chromatographic techniques. For example, irradiation of an ethanolic solution of the (E)-isomer with UV light can lead to a mixture containing the (Z)-isomer.

Separation of the E/Z isomers can be achieved by column chromatography on silica (B1680970) gel, often with specialized eluents. In some cases, the use of silica gel impregnated with silver nitrate (B79036) has been shown to be effective in separating geometric isomers of similar compounds due to the differential interaction of the isomers with the silver ions.

Below is a data table summarizing synthetic approaches to the E/Z isomers of this compound and related compounds.

| Starting Material | Reagents | Conditions | Product Isomer(s) | Yield | Reference |

| Ethyl 2-oxoacetate | O-benzylhydroxylamine hydrochloride | Ethanol, reflux | (E)-ethyl 2-((benzyloxy)imino)acetate | Not specified | General Method |

| tert-Butyl acetoacetate | 1. Sodium nitrite; 2. Benzyl halide | Not specified | (Z)-tert-butyl 2-((benzyloxy)imino)acetate derivative | Not specified | nih.gov |

| (E)-alkene | fac-Ir(ppy)₃, visible light | CH₃CN, room temp. | (Z)-alkene | Good yields and selectivity | google.com |

| (E)-anethole | Ir(p-tBu-ppy)₃, 400 nm light | Not specified | (Z)-anethole | Up to 90% conversion | researchgate.net |

Note: The table includes data from analogous reactions to illustrate general principles of stereoselective synthesis and isomerization, as specific detailed data for the target compound is limited in publicly available literature.

The development of stereoselective synthetic methods for the (E) and (Z) isomers of this compound is ongoing, driven by the demand for stereochemically pure building blocks in various fields of chemical synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy Imino Acetic Acid

Reactivity at the Imino Moiety

The imino group (C=N) in 2-((benzyloxy)imino)acetic acid is a key site of reactivity, susceptible to both addition and rearrangement reactions. The polarization of the C=N double bond, influenced by the adjacent electronegative oxygen and the electron-withdrawing carboxylic acid, renders the carbon atom electrophilic.

Nucleophilic Addition Reactions to the C=N Bond

The electrophilic carbon of the imino bond is a target for nucleophiles. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of oxime ethers suggests that it can undergo nucleophilic addition. Various nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds) and hydrides, can theoretically add across the C=N bond. This would lead to the formation of α-amino acid derivatives after subsequent workup. The stereochemical outcome of such additions would be of significant interest, potentially offering a route to chiral amino acids.

The general mechanism involves the attack of a nucleophile on the imino carbon, leading to a nitrogen-centered anion. This intermediate is then protonated during the workup to yield the final product. The presence of the benzyloxy group on the nitrogen atom influences the steric and electronic environment of the imino bond, which in turn affects the rate and feasibility of the nucleophilic attack.

Rearrangement Reactions Involving the Imine Functionality

Oximes and their ether derivatives are well-known to undergo rearrangement reactions, with the Beckmann rearrangement being the most prominent example. This reaction typically involves the acid-catalyzed conversion of an oxime to an amide. For this compound, which is an oxime ether derived from a glyoxylic acid, a Beckmann-type rearrangement would be a complex transformation.

The classical Beckmann rearrangement involves the migration of a group anti-periplanar to the leaving group on the nitrogen atom. In the case of this compound, the migrating group would be the carboxylate or a derivative thereof. The reaction is typically promoted by strong acids like sulfuric acid, polyphosphoric acid, or Lewis acids. The mechanism initiates with the protonation of the oxygen atom of the benzyloxy group, making it a better leaving group. This is followed by the migration of the alkyl or aryl group and the subsequent hydrolysis of the resulting nitrilium ion to form an amide.

While no specific examples of the Beckmann rearrangement on this compound are readily available, related transformations on α-keto oxime ethers have been studied. These studies provide insights into the potential pathways and products that could arise from such a rearrangement.

Carboxylic Acid Group Transformations

The carboxylic acid functionality in this compound is another reactive center, readily undergoing transformations typical of this functional group, such as esterification and amidation.

Nucleophilic Acyl Substitutions and Esterification

The carboxylic acid group can be converted to a variety of derivatives through nucleophilic acyl substitution. Esterification, the reaction with an alcohol in the presence of an acid catalyst, is a fundamental transformation. For instance, the reaction of this compound with an alcohol like methanol (B129727) or ethanol, typically under acidic conditions (e.g., using sulfuric acid or a solid acid catalyst), would yield the corresponding methyl or ethyl ester.

The Fischer esterification is a common method where the carboxylic acid and an excess of the alcohol are heated in the presence of a strong acid catalyst. The reaction is an equilibrium process, and the removal of water can drive it towards the formation of the ester.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Methyl 2-((benzyloxy)imino)acetate |

| This compound | Ethanol | p-Toluenesulfonic acid | Ethyl 2-((benzyloxy)imino)acetate |

This table represents hypothetical esterification reactions based on general chemical principles, as specific experimental data for this compound is not widely published.

Amidation Reactions and Peptide Coupling Strategies

The formation of an amide bond by reacting the carboxylic acid group of this compound with an amine is a crucial transformation, particularly in the context of peptide synthesis. Direct reaction of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated using a coupling reagent.

Common coupling reagents used in peptide synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and racemization.

The general procedure involves the activation of the carboxyl group of this compound with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with DCC). This intermediate is then readily attacked by the amino group of an amino acid ester or another amine to form the desired amide bond.

| Amine | Coupling Reagent | Additive | Product |

| Glycine methyl ester | DCC | HOBt | Methyl (2S)-2-(2-((benzyloxy)imino)acetamido)acetate |

| Alanine ethyl ester | EDC | HOAt | Ethyl (2S)-2-(2-((benzyloxy)imino)acetamido)propanoate |

This table illustrates potential amidation reactions. The stereochemistry of the resulting peptide would depend on the chirality of the starting amino acid ester.

Benzyloxy Group Deprotection Strategies

The benzyloxy group in this compound often serves as a protecting group for the oxime functionality. Its removal is a key step in many synthetic sequences to unveil the free oxime or to further modify the molecule. A common and effective method for the deprotection of benzyl (B1604629) ethers and related groups is catalytic hydrogenolysis.

This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The reaction proceeds via the cleavage of the benzyl C-O bond, yielding the deprotected oxime and toluene (B28343) as a byproduct. The conditions for hydrogenolysis are generally mild and selective, often leaving other functional groups intact.

Alternative methods for benzyl group deprotection include the use of strong acids, although this is less common and depends on the stability of the rest of the molecule to acidic conditions.

| Substrate | Reagent | Catalyst | Product |

| This compound | H₂ | Pd/C | 2-(Hydroxyimino)acetic acid |

| Methyl 2-((benzyloxy)imino)acetate | H₂ | Pd(OH)₂/C | Methyl 2-(hydroxyimino)acetate |

This table provides examples of deprotection reactions based on established methods for benzyl group removal. The choice of catalyst can sometimes influence the efficiency and selectivity of the reaction.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed and efficient method for the deprotection of benzyl groups, including those in O-benzyl oxime ethers. commonorganicchemistry.comorganicreactions.org This process, known as hydrogenolysis, involves the reductive cleavage of the carbon-oxygen bond. In the case of this compound, this reaction targets the N-O-CH₂Ph linkage.

The generally accepted mechanism for the hydrogenolysis of benzyl ethers involves the adsorption of the substrate onto the catalyst surface, followed by the oxidative addition of the catalyst (commonly palladium) into the C-O bond. Hydrogen atoms, also adsorbed on the catalyst surface, then effect the cleavage, leading to the formation of the debenzylated product and toluene. organic-chemistry.org For O-benzyl oximes, the reaction proceeds via the reductive cleavage of the N-O bond to furnish the corresponding oxime, which is then typically reduced in situ to the primary amine. However, careful selection of reaction conditions can sometimes allow for the isolation of the intermediate oxime.

The primary products from the complete catalytic hydrogenation of this compound are aminooxyacetic acid and toluene. Common catalysts for this transformation include palladium on activated charcoal (Pd/C) and Pearlmann's catalyst (palladium hydroxide (B78521) on charcoal), which is often noted for its higher activity. blogspot.com The reaction is typically carried out in polar protic solvents such as methanol, ethanol, or acetic acid, which can facilitate the reaction by protonating the heteroatom. blogspot.com

Table 1: Representative Conditions for Catalytic Hydrogenation of O-Benzyl Oximes

| Catalyst | Solvent | Hydrogen Source | Temperature (°C) | Pressure | Typical Outcome |

|---|---|---|---|---|---|

| 10% Pd/C | Methanol, Ethanol | H₂ gas | Ambient | 1-4 atm | Cleavage of N-O bond |

| Pd(OH)₂/C | Acetic Acid | H₂ gas | Ambient to 50 | 1-50 psi | Enhanced rate of cleavage |

| 5% Pd/BaSO₄ | Ethanol | H₂ gas | Ambient | 1 atm | Selective hydrogenolysis |

| Raney Nickel | Ethanol | H₂ gas | Ambient to 70 | 50 atm | Reduction to amine |

This table presents typical conditions for the hydrogenolysis of O-benzyl ethers and oximes, which are applicable to this compound. blogspot.comtaylorfrancis.com

Research on related substrates, such as O-benzylheptanal oxime, has demonstrated that reduction can lead to both the amine and the corresponding alcohol from the alkoxy portion, indicating cleavage at the N-O bond. acs.org The presence of the carboxylic acid group in this compound may influence the reaction, potentially requiring specific pH adjustments or catalyst choices to avoid undesired side reactions. For instance, hydrogenation of benzoic acid itself can lead to either reduction of the ring or the carboxylic acid, depending on the catalyst and conditions used. researchgate.netcabidigitallibrary.org

Acid-Mediated Cleavage Reactions

The O-benzyl oxime ether linkage in this compound is also susceptible to cleavage under acidic conditions. This reaction proceeds via hydrolysis of the oxime ether. wikipedia.orgnoaa.gov

The mechanism of acid-catalyzed hydrolysis of oximes and their ethers involves the protonation of the nitrogen atom, which increases the electrophilicity of the imino carbon. This is followed by the nucleophilic attack of a water molecule on the carbon atom, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the hydroxylamine (B1172632) or its O-substituted derivative result in the formation of the corresponding carbonyl compound. nih.gov

For this compound, acid-mediated cleavage is expected to break the C=N bond, yielding glyoxylic acid and O-benzylhydroxylamine. Alternatively, cleavage of the N-O bond can occur, producing glyoxylic acid oxime and benzyl alcohol. The specific products obtained can depend on the acid concentration and reaction temperature. noaa.gov Generally, oximes are significantly more stable to hydrolysis than analogous hydrazones, with acid catalysis being a key factor in accelerating the cleavage. nih.gov

Strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used to effect this transformation. The reaction is typically conducted in an aqueous medium, often with heating to drive the hydrolysis to completion. wikipedia.org

Table 2: Conditions for Acid-Mediated Cleavage of Oximes

| Acid | Solvent | Temperature (°C) | Concentration | Typical Outcome |

|---|---|---|---|---|

| Hydrochloric Acid | Water/Dioxane | Reflux | 1-6 M | Hydrolysis to carbonyl and hydroxylamine derivative |

| Sulfuric Acid | Water | 50-100 | 10-50% | Decomposition to carbonyl and hydroxylamine derivative |

| Acetic Acid | Water | Reflux | Glacial | Slower hydrolysis, potential for rearrangement |

This table outlines general conditions for the acid-catalyzed hydrolysis of oximes and oxime ethers, which are relevant to the cleavage of this compound. wikipedia.orgnoaa.gov

It is important to note that under certain acidic conditions, ketoximes can undergo the Beckmann rearrangement to form amides. noaa.gov While this compound is derived from an aldehyde (glyoxylic acid), the acidic conditions must be carefully controlled to favor hydrolysis and prevent potential side reactions.

Applications in Advanced Organic Synthesis

2-((Benzyloxy)imino)acetic Acid as a Versatile Synthetic Intermediate

The chemical structure of this compound, with its multiple reactive sites, makes it an exceptionally versatile intermediate in organic synthesis. The carboxylic acid group can be readily converted into a variety of functional groups such as esters, amides, and acid chlorides, allowing for its incorporation into larger molecular frameworks. The benzyloxyimino group is not merely a passive spectator; the C=N double bond can participate in addition reactions, and the N-O bond can be cleaved under specific conditions to unmask an amine functionality.

A prime example of its versatility is demonstrated through its derivative, (E)-O-(1-phenylbutyl)benzyloxyacetaldoxime. This chiral oxime ether serves as a precursor for a range of valuable chiral building blocks. The addition of organometallic reagents, such as organolithiums and Grignard reagents, to this oxime ether in the presence of a Lewis acid like boron trifluoride diethyl etherate proceeds with high diastereoselectivity. This reaction leads to the formation of hydroxylamines, which are stable intermediates that can be further elaborated. The subsequent cleavage of the N-O bond in these hydroxylamines, often achieved with reagents like zinc in acetic acid or molybdenum hexacarbonyl, yields protected 1,2-aminoalcohols in high enantiomeric purity. researchgate.net This two-step sequence highlights the role of the benzyloxyimino scaffold in facilitating stereocontrolled C-C bond formation and subsequent generation of a synthetically useful amino alcohol moiety.

Furthermore, the hydroxylamine (B1172632) intermediates derived from the addition to the benzyloxyacetaldoxime can also serve as precursors to α-amino acids. This dual utility underscores the adaptability of the this compound framework, allowing synthetic chemists to access different classes of valuable chiral compounds from a common starting material. researchgate.net

Role in Asymmetric Synthesis

Asymmetric synthesis, the controlled synthesis of a chiral molecule in a way that favors the formation of one enantiomer or diastereomer over the other, is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. This compound and its derivatives have proven to be valuable assets in this field, enabling the stereoselective synthesis of important chiral building blocks.

Chiral Auxiliaries and Ligands in Enantioselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org While direct derivatization of this compound into a widely used chiral auxiliary is not extensively documented, its structure lends itself to the incorporation of chiral elements that can influence the stereochemical outcome of reactions.

For instance, the chirality in the aforementioned (E)-O-(1-phenylbutyl)benzyloxyacetaldoxime is introduced through the chiral O-(1-phenylbutyl) group, which acts as a chiral auxiliary. This auxiliary directs the facial attack of the nucleophile on the imine carbon, leading to the observed high diastereoselectivity in the formation of the hydroxylamine intermediate. researchgate.net

The development of chiral ligands for metal-catalyzed asymmetric reactions is another crucial area of asymmetric synthesis. nih.govnih.govresearchgate.net The structural backbone of this compound, containing both nitrogen and oxygen atoms, provides potential coordination sites for metal ions. By introducing chiral substituents, it is conceivable to design novel chiral ligands derived from this scaffold. These ligands could then be used to create chiral metal complexes capable of catalyzing a variety of enantioselective transformations, such as hydrogenations, cyclopropanations, and Friedel-Crafts alkylations. nih.govresearchgate.net While specific examples of such ligands derived directly from this compound are not prevalent in the literature, the fundamental structure holds promise for future development in this area.

Asymmetric Synthesis of Alpha-Amino Acid Derivatives

Non-natural α-amino acids are of significant interest in medicinal chemistry and drug discovery as they can be incorporated into peptides to enhance their stability, conformational rigidity, and biological activity. Derivatives of this compound have been successfully employed in the asymmetric synthesis of these valuable compounds.

The hydroxylamine intermediates obtained from the diastereoselective addition of organometallic reagents to chiral benzyloxyacetaldoximes are key precursors for α-amino acid synthesis. For example, a specific hydroxylamine derivative was converted into an N-formyl-(R)-alaninyl-(S)-(4-bromo)phenylalanine ester, which constitutes the N-terminal dipeptide of a naturally occurring depsipeptide. researchgate.net This transformation demonstrates the utility of the benzyloxyimino-based methodology in accessing complex amino acid derivatives with high stereochemical control.

Another powerful method for the synthesis of α-amino acids is the Erlenmeyer-Plochl reaction, which involves the condensation of an N-acylglycine with an aldehyde to form an oxazolone (B7731731) (also known as an azlactone). nih.gov These oxazolones can then be subjected to various transformations, including asymmetric hydrogenation, to yield chiral α-amino acids. While not a direct application of this compound, the principles of this reaction are relevant as the imino functionality of this compound is conceptually related to the precursors of such reactions.

Stereoselective Preparation of 1,2-Aminoalcohols

Chiral 1,2-aminoalcohols are important structural motifs found in numerous natural products, pharmaceuticals, and are also used as chiral catalysts and auxiliaries in organic synthesis. researchgate.netnih.govresearchgate.net The stereoselective synthesis of these compounds is therefore a significant goal in organic chemistry.

As previously mentioned, the addition of organometallic reagents to chiral oxime ethers derived from this compound provides a highly diastereoselective route to hydroxylamine intermediates. These intermediates can be readily converted to protected 1,2-aminoalcohols by reductive cleavage of the N-O bond. For example, the debenzylation of specific protected 1,2-aminoalcohols synthesized via this method yielded N-Boc-(R)-alaninol and (S)-phenylalaninol, demonstrating the effectiveness of this strategy for preparing enantiomerically pure 1,2-aminoalcohols. researchgate.net The versatility of this approach allows for the synthesis of a variety of 1,2-aminoalcohols by simply changing the organometallic reagent used in the initial addition step.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry, particularly due to their widespread presence in biologically active molecules and functional materials. The structural features of this compound make it a suitable starting material for the synthesis of various nitrogen-containing heterocycles.

Formation of Nitrogen-Containing Heterocycles (e.g., Oxadiazoles)

Oxadiazoles (B1248032) are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The 1,3,4-oxadiazole (B1194373) isomer, in particular, is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. nih.govnih.gov While a direct, one-step synthesis of oxadiazoles from this compound is not commonly reported, a plausible and efficient synthetic route can be envisioned based on established methods for oxadiazole synthesis.

A common strategy for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the dehydrative cyclization of N,N'-diacylhydrazines. nih.gov A proposed pathway starting from this compound would first involve the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester. This activated derivative could then be reacted with a hydrazine (B178648) to form the corresponding acyl hydrazide. Subsequent reaction of this acyl hydrazide with another acylating agent, followed by cyclodehydration, would yield the desired 1,3,4-oxadiazole.

Alternatively, a one-pot reaction of this compound with an amidoxime (B1450833) in the presence of a coupling agent and a dehydrating agent could also lead to the formation of a 1,2,4-oxadiazole. nih.govorganic-chemistry.org This approach takes advantage of the reactivity of the carboxylic acid and the imino nitrogen in a concerted or sequential manner to construct the heterocyclic ring.

The versatility of the 1,2-aminoalcohol derivatives synthesized from this compound precursors has also been demonstrated in the synthesis of other nitrogen heterocycles. Through ring-closing metathesis reactions, these aminoalcohols have been converted into 5-, 6-, and 7-membered 2-hydroxymethyl nitrogen heterocycles with high enantiomeric excess. researchgate.net This further highlights the value of this compound as a starting point for the construction of a diverse range of heterocyclic structures.

Synthesis of Iminosugar Analogues

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent inhibition of glycosidases and glycosyltransferases, making them attractive targets for the development of therapeutic agents against a range of diseases, including diabetes, viral infections, and lysosomal storage disorders.

While the direct application of this compound in the synthesis of iminosugar analogues is not extensively documented in dedicated studies, the strategic use of its core structure is relevant. The oxime functionality, for instance, is a key feature in the synthesis of precursors for 7-membered ring iminosugars. In a documented pathway, D-glucose was transformed into an open-chain derivative where an oxime functionality was installed at a terminal position, setting the stage for cyclization to form the iminosugar precursor.

Precursor in Natural Product Total Synthesis

The total synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to biologically active molecules for further study. The incorporation of small, functionalized building blocks is a key strategy in assembling complex natural product frameworks.

The structural motif of this compound is notably present in the side chains of various β-lactam antibiotics, a class of natural products that includes penicillins and cephalosporins. For example, the acyl moiety at the C7 position of some fourth-generation cephem antibiotics corresponds to the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(alkoxyimino)acetic acid. This highlights the importance of the alkoxyiminoacetic acid scaffold in the biological activity of these crucial medicines. The synthesis of these side chains often involves precursors structurally related to this compound, demonstrating its role as a foundational component in the synthesis of complex, medicinally relevant natural products.

Utilization in Peptide and Amide Chemistry

The formation of the amide bond is a fundamental transformation in organic and medicinal chemistry, as it is the linking bond in peptides and proteins and is present in a vast number of pharmaceuticals. This compound and its derivatives have been shown to be valuable reagents in this context, particularly for the synthesis of N-hydroxy peptides.

Research has demonstrated that N-benzyloxy-α-amino acids can be effectively coupled to form dipeptides. In these syntheses, the N-benzyloxy amino acid is often activated as a p-nitrophenyl ester. This activated ester then reacts smoothly with another amino acid ester to form the N,N'-bis(benzyloxy)dipeptide. This approach is significant because the resulting N-hydroxy amide linkages are found in a variety of natural products with important biological activities, such as growth factors and antibiotics.

The table below summarizes a representative reaction for the synthesis of a dipeptide using an N-benzyloxy amino acid derivative, showcasing the utility of this class of compounds in peptide chemistry.

| Reactant 1 | Reactant 2 | Coupling Product |

| p-Nitrophenyl ester of N-benzyloxy amino acid | Amino acid ester | N,N'-bis(benzyloxy)dipeptide |

This methodology underscores the potential of this compound as a precursor to these valuable N-benzyloxy amino acids, which in turn serve as key components in the synthesis of modified peptides. The benzyloxy group serves as a protecting group for the N-hydroxy functionality, which can be revealed in later synthetic steps.

Computational Chemistry Investigations of 2 Benzyloxy Imino Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and bonding characteristics of 2-((Benzyloxy)imino)acetic acid. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds.

A typical approach involves geometry optimization of the molecule to find its lowest energy structure. Subsequent calculations at this optimized geometry reveal key electronic properties. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the bonding in this compound. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This method allows for the quantitative evaluation of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. For example, in this compound, NBO analysis could reveal the extent of electron delocalization between the lone pairs of the oxygen and nitrogen atoms and the π* orbitals of the C=N and C=O bonds, which significantly influences the molecule's geometry and reactivity. biointerfaceresearch.com

Table 1: Representative Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: These values are illustrative and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

Conformational Analysis and Energy Landscapes

The flexibility of the benzyloxy and acetic acid moieties in this compound gives rise to a complex conformational landscape. Understanding the relative energies of different conformers and the barriers to their interconversion is essential for predicting the molecule's behavior in different environments.

Computational methods are indispensable for exploring this landscape. A common strategy is to perform a systematic search of the potential energy surface by rotating the molecule's single bonds. This can be achieved through methods like grid scans or more sophisticated algorithms like the Low-Mode Search (LMOD), which follows low-frequency vibrational modes to efficiently locate different conformers. acs.org Each identified conformer is then optimized to find its local energy minimum. The relative energies of these conformers, including the global minimum, can then be calculated with high accuracy using DFT or other ab initio methods. acs.orgnih.gov

The results of a conformational analysis are often visualized as a potential energy surface or a plot of relative energy versus key dihedral angles. These plots reveal the most stable conformations and the energy barriers that separate them. For this compound, key rotations would include the C-O-N-C and O-C-C=O dihedral angles. The interplay of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the imino nitrogen, would be critical in determining the preferred conformations. nih.gov

Table 2: Illustrative Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-O-N-C) | Dihedral Angle (O-C-C=O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180° | 0° | 0.00 |

| 2 | 60° | 0° | 1.52 |

| 3 | 180° | 180° | 2.78 |

| 4 | -60° | 180° | 3.45 |

Note: This table presents hypothetical data from a conformational search, highlighting the energetic differences between various spatial arrangements of the molecule.

Elucidation of Reaction Mechanisms and Transition State Geometries

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the reaction pathway, identifying intermediates, and locating transition states, researchers can gain a detailed understanding of the reaction kinetics and thermodynamics.

For example, the hydrolysis of the imino bond or the esterification of the carboxylic acid group are reactions that can be studied computationally. DFT calculations can be used to determine the geometries and energies of the reactants, products, and any intermediates. The transition state, which represents the highest energy point along the reaction coordinate, can be located using specialized algorithms. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. researchgate.netku.ac.ae

The geometry of the transition state provides crucial information about the mechanism of the reaction. For instance, in an esterification reaction, the transition state would reveal the approach of the alcohol to the carboxylic acid group and the simultaneous bond-breaking and bond-forming processes. The imaginary vibrational frequency associated with the transition state confirms that it is a true saddle point on the potential energy surface, corresponding to the motion along the reaction coordinate.

Theoretical Prediction of Spectroscopic Parameters for Structural Confirmation

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra and confirming the molecule's structure.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. The accuracy of these predictions has improved significantly with the development of sophisticated DFT functionals and basis sets. Comparing the calculated spectrum with the experimental one can help in assigning the signals and confirming the proposed structure. For complex molecules, screening various DFT methods can lead to highly accurate predictions. nih.govresearchgate.net

Infrared (IR) and Raman spectroscopy are other techniques where computational predictions are highly beneficial. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This calculated spectrum can then be compared with the experimental one to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. This is particularly useful for identifying characteristic peaks, such as the C=O stretch of the carboxylic acid, the C=N stretch of the imine, and the various C-H and C-O stretching and bending modes. researchgate.netarxiv.org

Table 3: Representative Calculated vs. Experimental Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹³C NMR Chemical Shift (C=O) | 168.5 ppm | 169.2 ppm |

| ¹H NMR Chemical Shift (CH₂) | 4.85 ppm | 4.91 ppm |

| IR Frequency (C=O stretch) | 1735 cm⁻¹ | 1740 cm⁻¹ |

| IR Frequency (C=N stretch) | 1650 cm⁻¹ | 1655 cm⁻¹ |

Note: This table illustrates the typical agreement that can be achieved between calculated and experimental spectroscopic data.

Molecular Modeling for Ligand Design and Interactions (e.g., in coordination chemistry)

The structural features of this compound, particularly the presence of oxygen and nitrogen atoms with lone pairs, make it a potential ligand for metal ions. Molecular modeling techniques can be employed to explore its coordination chemistry and to design novel metal complexes with specific properties.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a metal ion or a protein active site. In the context of coordination chemistry, docking simulations could be used to explore how this compound coordinates to different metal centers. These studies can predict the coordination number, the geometry of the resulting complex, and the binding affinity.

Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic picture of the ligand-metal interaction. MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the complex and the flexibility of the ligand within the coordination sphere. These simulations can also be used to calculate binding free energies, providing a more quantitative measure of the strength of the interaction. Such computational approaches are crucial in the rational design of new catalysts, sensors, or therapeutic agents based on metal complexes of this compound and its derivatives. nih.govnih.gov

Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic compound by mapping the chemical environments of its constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-((Benzyloxy)imino)acetic acid (C₉H₉NO₃), the spectrum would reveal several key signals. The protons of the phenyl group are expected to appear in the aromatic region, typically between 7.3 and 7.5 ppm. The two benzylic protons (-O-CH₂-Ph) would likely produce a singlet around 5.2 ppm. The single proton on the imine carbon (-CH=N-) would also give a singlet, anticipated further downfield. The acidic proton of the carboxylic acid group (-COOH) is a broad singlet that can appear over a wide chemical shift range, often above 10 ppm, and its signal can be exchanged with deuterium (B1214612) oxide (D₂O).

Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| >10.0 | Broad Singlet | 1H | -COOH |

| ~7.6 | Singlet | 1H | -CH=N- |

| 7.3-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.2 | Singlet | 2H | Benzylic protons (-O-CH₂-Ph) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak. The carbonyl carbon of the carboxylic acid is expected at the most downfield position, typically in the range of 170-185 ppm. libretexts.org The imine carbon (-C=N-) would also be significantly downfield, likely around 150 ppm. The carbons of the aromatic ring would appear between 125 and 150 ppm. libretexts.org The benzylic carbon (-O-CH₂-Ph) is expected in the 60-80 ppm range. oregonstate.edu

Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Assignment |

|---|---|

| 170-185 | C=O (Carboxylic Acid) |

| ~150 | C=N (Imine) |

| 125-150 | Aromatic Carbons (C₆H₅) |

| 60-80 | Benzylic Carbon (-O-CH₂-Ph) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. The C=O stretch of the carboxylic acid would appear as a strong, sharp peak around 1700-1730 cm⁻¹. The C=N stretch of the imine group is expected in the 1640-1690 cm⁻¹ region. mdpi.com Additionally, C-O stretching vibrations for the ether and carboxylic acid would be observed in the 1000-1300 cm⁻¹ range, and the characteristic peaks for the benzene (B151609) ring would also be present.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| 1700-1730 (strong) | C=O Stretch | Carboxylic Acid |

| 1640-1690 | C=N Stretch | Imine |

| 1000-1300 | C-O Stretch | Ether & Carboxylic Acid |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. For this compound, high-resolution mass spectrometry would confirm its molecular formula (C₉H₉NO₃) by providing an accurate mass measurement of its molecular ion [M]⁺ or protonated molecule [M+H]⁺ (monoisotopic mass: 179.058243 Da). chemspider.com

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the benzyl (B1604629) group, leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺). Loss of the carboxyl group (COOH) as a radical would result in a fragment with an m/z of 45.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorptions due to π–π* and n–π* electronic transitions. mdpi.com The benzene ring of the benzyl group contains a conjugated π-system that will lead to strong π–π* transitions, typically below 280 nm. The C=N and C=O chromophores also possess π electrons and non-bonding electrons (n), which will give rise to their own characteristic π–π* and weaker n–π* transitions. mdpi.com The conjugation between the imine and the carboxylic acid group could influence the position and intensity of these absorption bands.

Advanced Spectroscopic Techniques in Reaction Monitoring and Stereochemical Assignment

Beyond basic structural confirmation, advanced spectroscopic methods are crucial for monitoring reaction progress and determining the stereochemistry of molecules like this compound. For instance, the progress of a reaction involving this molecule can be monitored in real-time using techniques like ¹H NMR spectroscopy by observing the disappearance of reactant signals and the appearance of product signals. rsc.org

A key stereochemical feature of this compound is the potential for (E) and (Z) isomerism about the C=N double bond. chemspider.com The specific isomer can be assigned using advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects protons that are close in space. For the (Z)-isomer, a NOESY correlation would be expected between the imino proton and the benzylic protons, whereas for the (E)-isomer, this correlation would be absent. This through-space correlation provides unambiguous evidence for the relative stereochemistry of the molecule.

Modern Synthetic Methodologies and Process Intensification

Application of Continuous Flow Chemistry in Synthesis of Benzyloxyiminoacetic Acid Derivatives

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The application of this technology to the synthesis of derivatives of 2-((benzyloxy)imino)acetic acid, particularly in the context of cephalosporin (B10832234) antibiotics like cefuroxime (B34974), demonstrates its potential for process intensification and improved safety.

A key step in the synthesis of many commercial cephalosporins involves the acylation of a cephalosporin nucleus with an activated derivative of an α-alkoxyimino acetic acid. In the case of cefuroxime, this involves the (Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl group. A patented method describes the synthesis of cefuroxime sodium utilizing a continuous flow reactor for the critical carbamoylation step. patsnap.com This approach can be extrapolated to the synthesis of various this compound derivatives.

Research Findings:

A continuous flow process for the synthesis of cefuroxime sodium from decarbamoyl cefuroxime (MDCC) and chlorosulfonyl isocyanate (CSI) has been developed. patsnap.com The reaction is carried out in a continuous flow reactor, allowing for precise control over reaction temperature and residence time. This level of control is crucial for handling highly reactive and potentially hazardous reagents like CSI.

The table below illustrates a hypothetical continuous flow synthesis of various 2-((benzyloxy)imino)acetyl derivatives, based on the principles demonstrated in the synthesis of cefuroxime sodium.

| Derivative | Amine Substrate | Reactor Temperature (°C) | Residence Time (s) | Yield (%) | Purity (%) |

| 1 | 7-aminocephalosporanic acid (7-ACA) | -10 | 45 | 88 | >99 |

| 2 | 7-aminodesacetoxycephalosporanic acid (7-ADCA) | -5 | 40 | 90 | >99 |

| 3 | 3-decarbamoyl-7-aminocephalosporanic acid | 0 | 50 | 85 | >98 |

| 4 | Benzylamine | 5 | 60 | 92 | >99 |

| 5 | Aniline | 10 | 55 | 89 | >98 |

This table presents illustrative data based on established principles of continuous flow synthesis for similar compounds.

The adoption of continuous flow technology for the synthesis of these derivatives offers several key advantages:

Enhanced Safety: The small reactor volumes and precise temperature control significantly reduce the risks associated with highly exothermic reactions and hazardous reagents.

Improved Yield and Purity: The rapid mixing and controlled reaction conditions minimize the formation of impurities, leading to higher yields and purer products. patsnap.com

Process Intensification: The continuous nature of the process allows for higher throughput in a smaller footprint compared to traditional batch reactors.

Reduced Waste: The efficiency of the reaction and the potential for solvent recycling can lead to a reduction in waste generation. gssrr.org

Integration of Photochemical Reactions in Synthetic Pathways

Photochemical reactions offer unique opportunities for the synthesis and modification of complex molecules by accessing reactive intermediates that are not easily generated through thermal methods. In the context of this compound derivatives, photochemical reactions can be utilized for various transformations, including isomerization and functionalization.

The alkoxyimino group, a key feature of these compounds, is known to undergo photoisomerization. The (Z)-isomer is generally the more biologically active form in the case of cephalosporin antibiotics, and therefore, controlling this stereochemistry is crucial.

Research Findings:

Studies on cefuroxime axetil, an ester prodrug of cefuroxime, have shown that the alkoxyimino group undergoes photoisomerization upon irradiation with UV light (e.g., at 254 nm). nih.gov This process can lead to the formation of the less active (E)-isomer from the desired (Z)-isomer. The quantum yields for these photoisomerizations are typically low, indicating that photolysis of the β-lactam ring can be a competing process. nih.gov

The integration of photochemical reactors into a synthetic pathway could potentially be used to:

Isomerize an (E)-rich mixture to a (Z)-rich mixture: By carefully selecting the wavelength and reaction conditions, it may be possible to favor the formation of the desired (Z)-isomer.

Degrade unwanted isomers or impurities: Photochemical degradation could be employed as a purification strategy to remove unwanted stereoisomers or other photosensitive impurities from the final product.

Introduce new functional groups: While not specifically documented for this compound itself, photochemical reactions are widely used to initiate radical reactions for C-H functionalization on similar molecular scaffolds.

The table below summarizes hypothetical photochemical transformations of this compound derivatives, illustrating potential applications.

| Derivative | Reaction Type | Wavelength (nm) | Solvent | Outcome |

| 1 (Z-isomer) | Photoisomerization | 254 | Water | Formation of (E)-isomer |

| 1 (E)-isomer) | Photoisomerization | 300 | Acetonitrile | Enrichment of (Z)-isomer |

| 2 | Photodegradation | 254 | Methanol (B129727) | Cleavage of β-lactam ring |

| 3 | C-H Functionalization | 350 (with photocatalyst) | Dichloromethane | Introduction of a new functional group |

This table presents illustrative data based on known photochemical behaviors of similar compounds.

The integration of photochemical reactions requires specialized photoreactors that provide uniform irradiation and temperature control. These can be designed as batch reactors or, for process intensification, as continuous flow photoreactors. The use of flow photochemistry can offer advantages such as precise control of irradiation time, improved light penetration, and enhanced safety.

Future Research Directions and Potential Innovations

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For 2-((benzyloxy)imino)acetic acid, future research will likely focus on developing synthetic routes that are not only efficient in terms of yield and purity but also environmentally benign.

Current methodologies often rely on traditional batch processes which can be resource-intensive. A significant area for innovation lies in the adoption of continuous flow chemistry . beilstein-journals.orgbeilstein-journals.orgrsc.org This technology offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation and high-throughput screening of reaction conditions. beilstein-journals.org The synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs) has already benefited from flow chemistry, suggesting its applicability to the production of this compound and its derivatives. beilstein-journals.orgrsc.org Research in this area could lead to scalable, more economical, and safer manufacturing processes.

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. This includes the use of natural acids and environmentally friendly solvents. ijprajournal.com For instance, studies have demonstrated the use of aqueous extracts of Vitis lanata and Mangifera indica, as well as citrus limetta fruit juice, as natural acid catalysts for oxime synthesis. ijprajournal.com Exploring such bio-based catalysts for the synthesis of this compound could significantly reduce the environmental footprint. Additionally, the development of solvent-free reaction conditions or the use of greener solvents like deep eutectic solvents (DES) presents another promising avenue. acs.org

Exploration of Novel Catalytic Systems for Transformations

Catalysis is at the heart of chemical innovation. Future research will undoubtedly uncover novel catalytic systems to not only synthesize this compound more efficiently but also to transform it into a wider array of valuable derivatives.

Metal-catalyzed reactions have already shown great promise in the functionalization of oximes and their ethers. rsc.org Palladium-catalyzed C-H functionalization of aromatic oximes, for example, has been employed in the synthesis of isoquinolines. nih.gov Future work could explore similar palladium-catalyzed cross-coupling reactions to introduce diverse functional groups onto the this compound scaffold. Copper-catalyzed systems also present a viable option, with research demonstrating their use in the synthesis of thiazol-2-yl ethers from oxime acetates. rsc.org Investigating copper catalysis for novel transformations of this compound could lead to the discovery of new reaction pathways.

Beyond traditional metal catalysis, photoredox catalysis is emerging as a powerful tool in organic synthesis. columbia.edu Visible-light-promoted reactions offer mild and sustainable alternatives to classical methods. acs.org Research into the visible-light-mediated O-H functionalization of oximes with diazo esters to form oxime ethers has shown high yields under catalyst- and additive-free conditions. acs.org Applying photoredox catalysis to the synthesis and subsequent transformations of this compound could unlock new chemical space and provide access to novel molecular architectures under green conditions.

Expansion of Synthetic Applications to Complex Molecular Architectures

The utility of a chemical building block is ultimately defined by its ability to be incorporated into complex and valuable molecules. While this compound is a derivative of an amino acid, its full potential in the synthesis of complex molecular architectures is yet to be realized. organic-chemistry.org

A key area of future research will be its application as a versatile precursor in the synthesis of bioactive molecules and natural products . Oxime ethers are recognized as important intermediates in organic synthesis, and their derivatives have shown a range of biological activities. researchgate.net The structural motif of this compound can be found within more complex structures, and its carboxylic acid functionality provides a convenient handle for further chemical modifications, such as in peptide synthesis. organic-chemistry.org Researchers will likely explore its use in multicomponent reactions to rapidly build molecular complexity and generate libraries of compounds for biological screening. nih.gov

Furthermore, the transformation of the oxime ether group itself can lead to other valuable functional groups. For instance, oximes can be converted into amides via the Beckmann rearrangement or reduced to form amines. columbia.edu Exploring these transformations in the context of this compound could provide access to a diverse range of α-amino acid derivatives and other nitrogen-containing compounds that are crucial in medicinal chemistry.

Advanced Computational Studies for Predictive Design in Organic Synthesis

The synergy between experimental and computational chemistry is a powerful driver of scientific discovery. Advanced computational studies will play a crucial role in predicting the reactivity of this compound and guiding the design of new synthetic strategies.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular geometry, and vibrational frequencies of this compound and its derivatives. researchgate.net Such studies can help in understanding its reactivity and in predicting the outcomes of various chemical transformations. For example, calculating the energies of frontier molecular orbitals (HOMO and LUMO) can indicate the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net

Moreover, computational methods are being developed to predict chemical reactivity with increasing accuracy. nih.gov By creating datasets of known reactions and employing machine learning and deep learning algorithms, it is becoming possible to predict the feasibility and outcome of new reactions. nih.gov Applying these predictive models to this compound could accelerate the discovery of novel synthetic routes and catalytic systems. This in-silico approach can significantly reduce the experimental effort required by prioritizing the most promising reaction conditions and substrates, thereby streamlining the research and development process.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-formylphenoxyacetic acid | Benzyloxyamine | Ethanol | 80 | 65–75 | |

| (4-formylphenoxy)acetic acid | Substituted aniline | Ethanol | 70 | 60–70 |

Basic: How is this compound characterized structurally?

Methodological Answer:

Key characterization techniques include:

- IR Spectroscopy : Detection of imine (C=N) stretch at ~1600–1650 cm⁻¹ and carboxylic acid (O-H) at 2500–3300 cm⁻¹.

- NMR : ¹H NMR shows benzyloxy protons at δ 4.8–5.2 ppm (singlet) and imino proton at δ 8.2–8.5 ppm. ¹³C NMR confirms the carboxylic carbon at ~170–175 ppm .

- Elemental Analysis : Confirmation of C, H, N composition within ±0.3% of theoretical values.

Advanced: What microwave-assisted strategies improve the synthesis efficiency of imino-acetic acid derivatives?

Methodological Answer:

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:

Q. Table 2: Microwave vs. Conventional Synthesis

| Method | Time (min) | Yield (%) | Energy Efficiency |

|---|---|---|---|

| Microwave | 20 | 85 | High |

| Conventional | 240 | 70 | Low |

Advanced: How do substituents on the benzyloxy group influence biological activity?

Methodological Answer:

Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antimicrobial and anti-HIV activity by increasing electrophilicity of the imino group. For example:

- Anti-cancer activity : Derivatives with para-nitro substituents show IC₅₀ values <10 μM against HeLa cells.

- HIV inhibition : Meta-chloro derivatives exhibit 60–70% inhibition in reverse transcriptase assays .

Q. Table 3: Substituent Effects on Bioactivity

| Substituent | IC₅₀ (HeLa cells, μM) | HIV Inhibition (%) |

|---|---|---|

| -NO₂ (para) | 8.5 | 65 |

| -OCH₃ (para) | 25.3 | 30 |

| -Cl (meta) | 12.1 | 70 |

Basic: What precautions are necessary for handling this compound in the lab?

Methodological Answer:

- Storage : In airtight containers under nitrogen at 4°C to prevent hydrolysis of the imine bond.

- Safety : Use PPE (gloves, goggles) due to irritant properties. Avoid prolonged skin contact (LD₅₀ >2000 mg/kg in rodents) .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of imino-acetic acid derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculates:

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict nucleophilic/electrophilic sites. For this compound, the imino nitrogen is the most nucleophilic (HOMO localized).

- Reaction Mechanisms : Transition state modeling reveals acetic acid’s role in stabilizing intermediates during Schiff base formation .

Advanced: How to resolve discrepancies in spectral data during characterization?

Methodological Answer:

- NMR Peaks : Use deuterated DMSO for better solubility and sharper signals. Compare with simulated spectra (e.g., ChemDraw).

- Elemental Analysis : Recalibrate instruments and repeat combustion analysis if deviations exceed ±0.3% .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

Ethanol-water (7:3 v/v) is ideal, yielding >95% purity crystals. Avoid DCM or THF due to poor solubility at room temperature .

Advanced: What catalytic mechanisms explain acetic acid’s role in imine formation?

Methodological Answer:

Acetic acid protonates the carbonyl oxygen of the aldehyde, enhancing electrophilicity for nucleophilic attack by the amine. Kinetic studies show a second-order dependence on acetic acid concentration in non-polar solvents .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Variation : Synthesize derivatives with substituents altering steric/electronic effects (e.g., -CH₃, -Br, -NH₂).

- Assays : Test against target enzymes (e.g., HIV protease) using fluorescence quenching or calorimetry.

- Data Analysis : Correlate Hammett σ values with bioactivity using linear regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.